1,3-Benzenediacetonitrile, 2-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

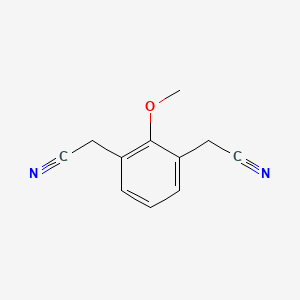

1,3-Benzenediacetonitrile, 2-methoxy- is an organic compound with the molecular formula C10H8N2O It is a derivative of benzenediacetonitrile, where a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediacetonitrile, 2-methoxy- typically involves the reaction of 1,3-benzenediacetonitrile with methoxy-containing reagents under specific conditions. One common method is the etherification of 1,3-benzenediacetonitrile using methanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 1,3-Benzenediacetonitrile, 2-methoxy- may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediacetonitrile, 2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,3-Benzenediacetonitrile, 2-methoxy- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediacetonitrile, 2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. It may form covalent bonds with target molecules, leading to the modulation of biological pathways or chemical processes. The exact mechanism of action varies based on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzenediacetonitrile: The parent compound without the methoxy group.

1,2-Benzenediacetonitrile: An isomer with the nitrile groups at different positions on the benzene ring.

5-Methyl-1,3-benzenediacetonitrile: A derivative with a methyl group instead of a methoxy group.

Uniqueness

1,3-Benzenediacetonitrile, 2-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility in organic solvents and influences its electronic properties, making it a valuable intermediate in various chemical syntheses and applications.

Biological Activity

1,3-Benzenediacetonitrile, 2-methoxy- is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

1,3-Benzenediacetonitrile, 2-methoxy- can be represented structurally as follows:

This compound features a methoxy group attached to a benzene ring with two cyano groups at the 1 and 3 positions.

Biological Activity Overview

The biological activity of 1,3-benzenediacetonitrile, 2-methoxy- has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections detail specific studies and findings related to this compound.

Case Studies

-

Cytotoxicity against Cancer Cell Lines

A study evaluated the cytotoxic effects of various derivatives of benzenediacetonitrile on human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. The IC50 values for these cell lines were found to be notably lower compared to normal cell lines such as NIH 3T3 and HaCaT, indicating selective toxicity towards cancer cells.These findings suggest that the compound may selectively target malignant cells while exhibiting lower toxicity to normal cells .Cell Line IC50 (µg/ml) Viability (%) HepG2 42 67.7 MCF-7 100 78.14 HaCaT >250 82.23 NIH 3T3 >500 96.11 -

Mechanism of Action

The mechanism by which 1,3-benzenediacetonitrile, 2-methoxy- induces cytotoxicity appears to involve apoptosis and cell cycle arrest. In vitro assays demonstrated that treatment with this compound led to increased apoptotic markers in treated cancer cells compared to controls .

Antioxidant Properties

In addition to its cytotoxic effects, preliminary studies indicate that benzenediacetonitrile derivatives may possess antioxidant properties. This activity could be beneficial in reducing oxidative stress in various biological systems, although further research is needed to quantify these effects and elucidate the underlying mechanisms .

Anti-inflammatory Effects

Some derivatives of benzenediacetonitrile have been reported to exhibit anti-inflammatory activity. This suggests potential applications in treating inflammatory conditions alongside cancer therapy .

Properties

CAS No. |

144316-87-0 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-[3-(cyanomethyl)-2-methoxyphenyl]acetonitrile |

InChI |

InChI=1S/C11H10N2O/c1-14-11-9(5-7-12)3-2-4-10(11)6-8-13/h2-4H,5-6H2,1H3 |

InChI Key |

XREVKTNTUCDTGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1CC#N)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.